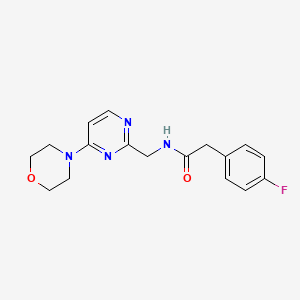

2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide

Description

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c18-14-3-1-13(2-4-14)11-17(23)20-12-15-19-6-5-16(21-15)22-7-9-24-10-8-22/h1-6H,7-12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEDSOIRGTXTFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-fluorophenyl acetamide intermediate, which is then coupled with a morpholinopyrimidine derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide exhibits significant biological activities, particularly as an anti-inflammatory agent. A study highlighted its ability to inhibit nitric oxide (NO) production and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophage cells. These findings suggest that the compound may serve as a novel therapeutic strategy for treating inflammation-associated disorders .

Anti-inflammatory Effects

A detailed case study examined the effects of 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide on RAW 264.7 macrophage cells. The study found:

- Inhibition of NO Production : The compound effectively reduced NO levels at non-cytotoxic concentrations.

- Downregulation of iNOS and COX-2 : Western blot analysis confirmed decreased protein expression related to inflammation.

These results indicate that this compound could be beneficial in developing anti-inflammatory therapies.

Cancer Research

Emerging research is investigating the role of 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide in cancer treatment. Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.

Mécanisme D'action

The mechanism of action of 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

2-(4-Fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide (1c, )

- Structural Difference : Dual 4-fluorophenyl groups and a carbamoyl linker.

- Impact: The carbamoyl group increases polarity but may reduce cell permeability compared to the morpholinopyrimidine group. This compound’s dual fluorophenyl motifs enhance π-π stacking but lack the morpholine’s hydrogen-bonding capacity .

2-Azido-N-(4-fluorophenyl)acetamide ()

- Structural Difference: Azide group instead of morpholinopyrimidine.

- Impact: The azide enables click chemistry applications but introduces instability under thermal/UV conditions.

Chloroquinoline-Acetamide Hybrids (A7, A8, A12; )

- Structural Difference: Quinoline core replaces morpholinopyrimidine.

- Impact: Quinoline’s planar structure enhances DNA intercalation (antiparasitic activity), whereas the morpholinopyrimidine’s nitrogen-rich scaffold may favor enzyme inhibition (e.g., kinases) .

Physicochemical and Pharmacokinetic Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 2.8 | ~0.5 (PBS) | Morpholinopyrimidine, Fluorophenyl |

| 2-(4-Fluorophenyl)-N-(4-fluorophenyl)carbamoyl (1c) | 3.1 | ~0.2 | Carbamoyl, Dual Fluorophenyl |

| 2-Azido-N-(4-fluorophenyl)acetamide | 2.5 | ~1.0 | Azide, Fluorophenyl |

| Chloroquinoline-Acetamide (A7) | 3.5 | ~0.1 | Quinoline, Piperazine |

- Key Observations: The target compound’s morpholinopyrimidine improves aqueous solubility compared to carbamoyl or quinoline analogs due to its oxygen and nitrogen atoms . Azide-containing analogs exhibit higher solubility but poorer metabolic stability .

Activité Biologique

The compound 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide (CAS Number: 1797805-27-6) is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 330.36 g/mol. The structure features a fluorophenyl group attached to a morpholinopyrimidine moiety, which is linked via a methyl acetamide group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉FN₄O₂ |

| Molecular Weight | 330.36 g/mol |

| CAS Number | 1797805-27-6 |

Anti-inflammatory Activity

Recent studies have indicated that compounds structurally related to 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide exhibit significant anti-inflammatory properties. For instance, derivatives such as V4 and V8, which share similar structural features, demonstrated the ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages at non-cytotoxic concentrations. These compounds also downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a mechanism for their anti-inflammatory effects .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural similarity to other known inhibitors of cancer pathways. Specifically, the inhibition of PLK4 (Polo-like kinase 4), which is implicated in centriole duplication and cancer cell proliferation, has been noted in related studies. The modulation of cell cycle progression through PLK4 inhibition may offer therapeutic avenues for treating various cancers .

Synthesis and Evaluation

A study focused on the synthesis of several morpholinopyrimidine derivatives, including those related to 2-(4-fluorophenyl)-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide , evaluated their biological activity. The synthesized compounds were tested for their ability to inhibit inflammatory markers in macrophage cells, revealing promising results that support further investigation into their therapeutic potential .

Molecular Docking Studies

Molecular docking studies conducted on similar compounds indicated strong binding affinities for the active sites of iNOS and COX-2. These interactions suggest that the compound may effectively compete with endogenous substrates, thereby inhibiting the inflammatory response .

Q & A

Q. How should stability studies be designed to assess the compound’s shelf life?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.